4-Azaspiro[2.3]hexane hemioxalate
Description
4-Azaspiro[2.3]hexane hemioxalate (CAS: 1980048-81-4) is a spirocyclic compound comprising a six-membered ring system with a nitrogen atom at the 4-position and a fused three-membered ring. The hemioxalate salt form (1:0.5 molar ratio with oxalic acid) enhances solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₁₂H₂₀N₂O₄ (MW: 256.3), reflecting a 2:1 ratio between the azaspiro base (C₅H₉N) and oxalic acid (C₂H₂O₄) . This compound is commercially available through suppliers like Shanghai Yuanye Bio-Technology Co., Ltd., with a reference price of 3,254 CNY per 100 mg . Its primary application lies in drug discovery as a rigid scaffold to improve target binding and pharmacokinetic properties.
Properties
IUPAC Name |
4-azaspiro[2.3]hexane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N.C2H2O4/c2*1-2-5(1)3-4-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSPRPAGKLZFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN2.C1CC12CCN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.3]hexane hemioxalate typically involves the reaction of azaspiro[2.3]hexane with oxalic acid. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:
Starting Materials: Azaspiro[2.3]hexane and oxalic acid.
Reaction Conditions: Controlled temperature, specific catalysts.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a purity of 97%.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.3]hexane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
4-Azaspiro[2.3]hexane hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.3]hexane hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s unique structure is believed to play a crucial role in its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Spirocyclic Hemioxalate Derivatives
Table 1: Key Properties of Spirocyclic Hemioxalate Compounds
| Compound Name | CAS | Molecular Formula | MW | Supplier(s) | Key Structural Features |
|---|---|---|---|---|---|
| 4-Azaspiro[2.3]hexane hemioxalate | 1980048-81-4 | C₁₂H₂₀N₂O₄ | 256.3 | Shanghai Yuanye | 6-membered ring + 3-membered ring, 4-aza |
| 5-Azaspiro[2.3]hexane hemioxalate | 1638767-88-0 | 2C₅H₉N·C₂H₂O₄ | 256.0 | GLPBIO, EOS Med Chem | 6-membered ring + 3-membered ring, 5-aza |
| 2-oxa-7-azaspiro[3.5]nonane hemioxalate | 1523571-04-1 | - | - | PharmaBlock | 9-membered ring, 7-aza + 2-oxa |
| 7-oxa-2-azaspiro[3.5]nonane hemioxalate | 1045709-32-7 | - | - | PharmaBlock | 9-membered ring, 2-aza + 7-oxa |
Key Observations :
Structural Flexibility vs. Rigidity: The 4-aza and 5-aza spirohexane derivatives differ in nitrogen positioning. Oxa-azaspiro compounds (e.g., 2-oxa-7-azaspiro[3.5]nonane) introduce oxygen, altering hydrogen-bonding capacity and polarity. This could improve aqueous solubility but reduce membrane permeability .
Molecular Weight and Solubility: Both 4-aza and 5-aza spirohexane hemioxalates share similar molecular weights (~256), but the 5-aza variant is reported with conflicting data (e.g., C₇H₁₁NO₄, MW 173.17 in ). This discrepancy suggests possible errors in stoichiometric representation or salt-form reporting .
Bicyclic and Functionalized Analogs
Table 2: Comparison with Bicyclic Compounds
| Compound Name | CAS | Molecular Formula | MW | Supplier(s) | Key Features |
|---|---|---|---|---|---|
| 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate | - | - | - | Chemistry Services | Bicyclic bridge, fluorinated |
| 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl | - | - | - | Chemistry Services | Carboxylic acid functionalization |
Key Observations :
This makes them less versatile for probing 3D binding pockets compared to spiro derivatives . Fluorinated analogs (e.g., 6,6-difluoro) introduce electronegative substituents, enhancing metabolic stability and bioavailability in drug candidates .
Biological Activity
4-Azaspiro[2.3]hexane hemioxalate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates nitrogen atoms, which can influence its biological interactions. The compound's chemical formula is with a molecular weight of approximately 189.25 g/mol. Its structural uniqueness allows for diverse interactions with biological targets, making it a candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cell proliferation, apoptosis, and other critical cellular processes.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds related to this compound. For instance, a series of spirofused compounds demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (colon carcinoma) cells. The most active compounds induced apoptosis and inhibited cell cycle progression, as shown in the following table:
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| 4a | HeLa | 12.5 | 38.5 |
| 4b | CT26 | 10.0 | 61.6 |
| 4c | HeLa | 15.0 | 45.0 |
| 4d | CT26 | 8.0 | 50.0 |
These results indicate that the compounds derived from or related to this compound could serve as promising candidates for further development in cancer therapy .
Mechanistic Studies
Mechanistic studies revealed that treatment with these compounds led to significant changes in cell morphology, including loss of actin filament integrity in HeLa cells. This morphological change was associated with reduced cell motility and increased apoptosis rates, underscoring the potential of these compounds as therapeutic agents .
Case Studies
- Study on Antitumor Efficacy : A recent study assessed the efficacy of various spirocyclic derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity, significantly reducing cell viability in both HeLa and CT26 cells after 72 hours of treatment .
- In Vivo Experiments : Preliminary in vivo experiments conducted on Balb/C mice demonstrated that selected derivatives significantly inhibited tumor growth dynamics when administered at specific dosages, suggesting potential for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
